Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
Description
Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- (CAS: 14706-41-3) is a sulfonamide derivative with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.370 g/mol . Its structure features a 4-methylbenzenesulfonyl group linked to a phenylsulfonamide moiety. Key physicochemical properties include a LogP value of 1.47, indicating moderate lipophilicity, and solubility in common organic solvents . This compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, reflecting its stability under analytical conditions . Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-11-7-9-13(10-8-11)20(17,18)14-19(15,16)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSWVGSUGQOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065810 | |
| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14706-41-3 | |
| Record name | 4-Methyl-N-(phenylsulfonyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14706-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014706413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phenylsulphonyl)-p-toluenesulphonamide | |
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Preparation Methods
Two-Step Nucleophilic Substitution
The most widely documented method for synthesizing disubstituted sulfonamides involves sequential nucleophilic substitutions. In a representative procedure, aniline undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (tosyl chloride) in benzene under reflux conditions. The first step yields N-(4-methylphenylsulfonyl)aniline (4-toluenesulfonanilide) with a 74% yield after acid-base workup. The second sulfonylation introduces the phenylsulfonyl group via reaction with phenylsulfonyl chloride in the presence of potassium tert-butoxide and 18-crown-6, achieving a 78% yield.
Mechanistic Insights :
-
First Sulfonylation :
The amine group of aniline attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming a sulfonamide bond. The reaction is driven by the high electrophilicity of the sulfonyl chloride and the nucleophilicity of the aniline nitrogen. -
Second Sulfonylation :
Deprotonation of the intermediate sulfonamide by potassium tert-butoxide enhances its nucleophilicity, enabling a second substitution with phenylsulfonyl chloride. The crown ether facilitates cation coordination, improving reaction efficiency.
Optimization Parameters :
| Parameter | First Step | Second Step |
|---|---|---|
| Solvent | Benzene | Benzene |
| Temperature | Reflux (80°C) | Reflux (80°C) |
| Catalyst | None | 18-Crown-6 |
| Reaction Time | 2 hours | 3 hours |
| Yield | 74% | 78% |
Comparative Analysis of Methods
N/R: Not reported in cited literature.
Critical Observations :
-
Traditional Methods prioritize yield and scalability but suffer from benzene usage, which poses health and environmental risks.
-
Electrochemical Synthesis offers a sustainable alternative but requires further optimization for industrial adoption.
-
Sulfinate Routes remain underexplored for aromatic sulfonamides but present opportunities for mechanistic diversification .
Scientific Research Applications
Medicinal Applications
Benzenesulfonamide derivatives have been extensively studied for their biological activities, particularly as enzyme inhibitors and therapeutic agents.
Carbonic Anhydrase Inhibition
Recent studies have demonstrated that certain benzenesulfonamide derivatives exhibit potent inhibitory effects against carbonic anhydrase IX, a target for cancer therapy. For instance, compounds synthesized in one study showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and displayed selectivity over carbonic anhydrase II . The ability of these compounds to induce apoptosis in cancer cell lines further highlights their potential therapeutic applications.
Antiviral Activity
Another significant application is in the development of antiviral agents targeting HIV-1. Research has indicated that phenylalanine derivatives with benzenesulfonamide moieties exhibit sub-micromolar levels of antiviral activity in vitro. The most potent compound from a series of synthesized derivatives demonstrated an EC50 value of 90 nM, making it a promising candidate for further development as an HIV therapeutic .
Anti-inflammatory and Antimicrobial Properties
Benzenesulfonamide derivatives have also been evaluated for their anti-inflammatory and antimicrobial activities. In vivo studies showed that certain compounds significantly inhibited carrageenan-induced rat paw edema, demonstrating anti-inflammatory effects . Additionally, antimicrobial activity against various bacterial strains was noted, with minimum inhibitory concentrations (MIC) indicating effectiveness against pathogens like E. coli and S. aureus .
Analytical Applications
Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).
HPLC Separation Techniques
A notable application involves the separation of this compound using Newcrom R1 HPLC columns under reverse-phase conditions. The method employs a mobile phase consisting of acetonitrile and water, with the potential for scalability to preparative separations . This technique is essential for isolating impurities and analyzing pharmacokinetics in drug development.
Case Studies
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in the enzyme’s activity. This inhibition can result in various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Structural and Conformational Features
Torsion Angles and Hydrogen Bonding
- In 4-methyl-N-(phenylsulfonyl)benzenesulfonamide , the N—H bond in the C—SO₂—NH—C(O) segment adopts an anti conformation relative to the C=O bond , a feature shared with analogues like N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide (89.0° torsion angle) and 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide (89.8°) .
- Substituents on the aromatic rings influence conformational rigidity. For example, 4-methoxy-N-[(4-methylphenyl)sulfonyl]benzamide exhibits a torsion angle of 88.9° , slightly smaller due to electron-donating methoxy groups .
Crystal Packing
- Hydrogen bonding patterns (N—H···O) organize molecules into infinite chains, as seen in N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide and related aryl sulfonamides .
Physicochemical Properties
*Estimated using computational tools.
- Electron-withdrawing groups (e.g., nitro in 4-methyl-N-(4-nitrobenzoyl)- ) increase melting points but reduce aqueous solubility .
- Bis-sulfonamides like MP-A08 exhibit higher LogP due to extended aromaticity, enhancing membrane permeability .
Anticancer Activity
- N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives show antiproliferative effects against cancer cell lines, with IC₅₀ values <10 μM .
Enzyme Inhibition
- MP-A08 inhibits sphingosine kinase 1 (SK1) with IC₅₀ = 2.1 μM , attributed to its dual sulfonamide groups enhancing target affinity .
Antimicrobial Activity
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Biological Activity
Benzenesulfonamides, particularly derivatives like 4-methyl-N-(phenylsulfonyl)- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and case studies.
Chemical Structure and Synthesis
The compound 4-methyl-N-(phenylsulfonyl)- belongs to a class of sulfonamide compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines or other nucleophiles, leading to various derivatives with enhanced biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer).
Key Findings:
- Compound 4e showed an IC50 value of 0.3287 mg/mL against MDA-MB-231 cells, indicating potent activity comparable to standard anticancer agents like cisplatin .
- The mechanism of action often involves apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells .
Anti-inflammatory Activity
Benzenesulfonamides also exhibit anti-inflammatory properties. A study evaluated their effects on perfusion pressure and coronary resistance using an isolated rat heart model.
Experimental Design:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
Results indicated that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls .
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamide derivatives has been extensively studied, particularly in the context of rising antibiotic resistance.
Antimicrobial Efficacy:
- Compound 4d exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while 4h showed similar potency against S. aureus .
- The compounds were also tested for their ability to inhibit biofilm formation, which is crucial in preventing chronic infections.
Case Studies and Research Findings
- Cytotoxicity Studies : A series of new benzenesulfonamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines using MTT assays. The results showed that some derivatives had IC50 values significantly lower than those of standard treatments .
- Inflammation Models : In vivo studies demonstrated that certain sulfonamide derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .
- Antimicrobial Resistance : A comprehensive review on the use of benzenesulfonamides as alternatives to traditional antibiotics highlighted their effectiveness against resistant bacterial strains, emphasizing their role in modern therapeutic strategies .
Q & A
Basic: What are the common synthetic routes for 4-methyl-N-(phenylsulfonyl)benzenesulfonamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 4-methylbenzenesulfonyl chloride with an appropriate amine (e.g., phenylsulfonamide derivatives) in dichloromethane under basic conditions (NaOH) yields the target compound . Advanced routes may involve organocatalytic [3+3] reactions or multi-step functionalization, such as introducing alkyne/azide intermediates for click chemistry . Key parameters include stoichiometric control of reagents (e.g., 2.5 mmol NaOH for 2 mmol sulfonyl chloride) and purification via silica gel chromatography (hexane/EtOAc = 9:1) .
Basic: How is the crystal structure of this compound determined and validated?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Structural validation involves checking for R-factors (<5%), residual electron density, and bond-length deviations. For example, the crystal structure of a related analog (4-methyl-N-(4-methylphenyl)benzenesulfonamide) was resolved with R = 0.042, confirming planar geometry and C–H⋯O interactions . Tools like PLATON or Olex2 are used to validate hydrogen bonding and torsional angles .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Optimization strategies include:
- Catalyst screening : CuSO₄·5H₂O/Na-ascorbate for CuAAC improves regioselectivity .
- Solvent polarity : Acetone/water (1:1) enhances reaction rates for click chemistry .
- Temperature control : Room-temperature reactions minimize side products in alkyne-azide couplings .
- Purification : Gradient elution in column chromatography (e.g., hexane to EtOAc) increases purity (>95%) .
Advanced: How to resolve contradictions in crystallographic or spectroscopic data?
Answer:
Contradictions arise from twinned crystals or disordered solvent molecules . Solutions include:
- Data reprocessing : Re-integrate diffraction data with SHELXD to identify missed symmetry .
- Spectroscopic cross-validation : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) with DFT-predicted values .
- Thermal analysis : TGA/DSC confirms solvent-free structures by detecting decomposition temperatures .
Basic: What assays are used to evaluate the biological activity of this compound?
Answer:
- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
Advanced: What computational methods predict binding affinity and mechanism of action?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CA-II (PDB: 3KS3) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of sulfonamide-enzyme complexes .
- QSAR models : Hammett constants (σ) of substituents correlate with bioactivity (e.g., Cl > CH₃ > OCH₃) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Modify substituents systematically:
| Substituent | Impact | Example Analog |
|---|---|---|
| 4-CH₃ | Increased hydrophobicity | 4-Methyl-N-(3-pentynyl) analog |
| 4-Cl | Enhanced binding affinity | 4-Chloro-N-(3-hexynyl) analog |
| 4-OCH₃ | Altered electronic effects | 4-Methoxy-N-(2-thiazolyl) analog |
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water = 70:30) with retention time ~8.2 min .
- ¹H NMR : Key peaks include δ 2.4 ppm (CH₃), δ 7.3–7.9 ppm (aromatic H) .
- HRMS : Exact mass calculated for C₁₃H₁₄N₂O₄S₂: 326.0432 (observed: 326.0428) .
Advanced: How to address solubility challenges in pharmacological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to dissolve hydrophobic derivatives .
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm size) for sustained release .
Advanced: What strategies characterize thermal stability for material science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
